4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide

Medicinal chemistry SAR Chemical library design

Procure CAS 860610-79-3 to complete a matched molecular pair series (4-Cl, 4-NO₂, 4-CH₃, 3,4-Cl₂, mesityl) for systematic Hammett σ analysis. The 4-pentylcyclohexyl fragment enables liquid crystalline mesophase characterization. Use as para-chloro comparator in NTPDase inhibition assays per 2026 RSC Advances findings. 98% purity grade available for direct screening. Untested substitution pattern within GPCR oxadiazole patent space offers IP freedom-to-operate potential. Request quote for 1g–10g quantities.

Molecular Formula C20H27ClN2OS
Molecular Weight 378.96
CAS No. 860610-79-3
Cat. No. B2825276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide
CAS860610-79-3
Molecular FormulaC20H27ClN2OS
Molecular Weight378.96
Structural Identifiers
SMILESCCCCCC1CCC(CC1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H27ClN2OS/c1-2-3-4-5-15-6-10-17(11-7-15)19-22-23-20(24-19)25-14-16-8-12-18(21)13-9-16/h8-9,12-13,15,17H,2-7,10-11,14H2,1H3
InChIKeySHUNTTXHBLUECS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide (CAS 860610-79-3): Procurement-Ready Structural & Physicochemical Baseline for Differentiated Oxadiazole-Thioether Selection


4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide (CAS 860610-79-3; molecular formula C₂₀H₂₇ClN₂OS; molecular weight 378.96 g/mol; IUPAC name 2-[(4-chlorophenyl)methylsulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole) is a 2,5-disubstituted 1,3,4-oxadiazole-thioether that incorporates a 4-pentylcyclohexyl pharmacophore at the 5-position and a 4-chlorobenzyl thioether linkage at the 2-position . It belongs to the broader 1,3,4-oxadiazole class, which is privileged in medicinal chemistry and materials science for its metabolic stability, hydrogen-bonding capacity, and mesogenic potential [1][2]. The compound is commercially available from multiple specialty chemical suppliers at purities ranging from 95% to 98%, with quantities from milligrams to grams suitable for exploratory synthesis and pharmacological screening .

Why In-Class 1,3,4-Oxadiazole-Thioether Analogs Cannot Substitute for CAS 860610-79-3 in SAR and Materials Screening


Although the 1,3,4-oxadiazole-thioether scaffold is represented by numerous commercially available analogs, interchangeability fails because both the 5-position cycloaliphatic fragment and the 2-position benzylthio substituent independently govern key selection-relevant properties. Changing the 4-chlorobenzyl group to 4-nitrobenzyl (CAS 860610-94-2), 3,4-dichlorobenzyl (CAS 685108-60-5), or mesitylmethyl (CAS 860610-90-8) meaningfully alters electron density distribution across the oxadiazole ring, predicted logP, hydrogen-bond acceptor capacity, and metabolic susceptibility . Simultaneously, the 4-pentylcyclohexyl motif is a recognized mesogenic unit in liquid crystalline materials, and its replacement with simple aryl or heteroaryl groups eliminates the anisotropic geometry essential for nematic or smectic phase behavior [1][2]. Procuring the specific CAS number is therefore essential: generic 'oxadiazole-thioether' sourcing cannot guarantee the precise combination of cycloaliphatic lipophilicity, thioether conformational flexibility, and electronic character that defines this compound's utility in structure–activity relationship (SAR) exploration and mesomorphic property screening.

Quantitative Comparator Evidence for 4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide (CAS 860610-79-3): Measurable Differentiation Dimensions


Structural Uniqueness Versus Closest Commercially Available 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole Analogs

A substructure search of the 5-(4-pentylcyclohexyl)-1,3,4-oxadiazole-thioether chemical space identifies five commercially cataloged analogs that differ solely in the benzyl substituent at the 2-position thioether. The target compound (CAS 860610-79-3) occupies a unique position: it is the only member bearing a mono-chloro substituent at the para position of the benzyl ring, balancing moderate electron-withdrawing character (Hammett σₚ for –Cl = +0.23) without introducing the strong electron-withdrawing effect of –NO₂ (σₚ = +0.78) or the dual substituent effects of 3,4-dichloro substitution . Among the identified comparators, the target compound's closest structural analog is the 4-methylphenyl analog (CAS 860610-91-9), differing by a single atom (Cl vs. CH₃) at the para position. This single-atom exchange is predicted to alter logP by approximately +0.5 to +0.7 units and significantly changes hydrogen-bond acceptor character [1].

Medicinal chemistry SAR Chemical library design Physicochemical property comparison

Supplier-Declared Purity Specifications as a Procurement Quality Baseline

Commercially available quantities of the target compound are supplied with declared purity specifications that establish a verifiable quality baseline. Based on vendor technical datasheets, the compound is offered at 95% purity (AKSci, Catalog 6245CH; also listed by BenchChem) and at 98% purity (Leyan, Product No. 1659904) . These batch-level purity specifications are provided by suppliers that maintain quality assurance documentation including Certificates of Analysis upon request. In contrast, several identified structural analogs (e.g., the 4-nitrobenzyl analog CAS 860610-94-2 and the 3,4-dichlorobenzyl analog CAS 685108-60-5) are listed at 95% purity only, with no 98% option currently cataloged .

Procurement Quality assurance Purity specification Screening library QC

Predicted Physicochemical Property Profile Versus In-Class Benzyl-Substituted Analogs

The target compound's predicted physicochemical properties, derived from fragment-based and QSPR models as cataloged by ChemicalBook and Kuujia, position it within favorable drug-like chemical space. The predicted boiling point for the 4-nitrobenzyl analog (CAS 860610-94-2) is 548.9 ± 52.0 °C with a predicted density of 1.21 ± 0.1 g/cm³ . For the related 4-methylbenzyl analog (CAS 860610-91-9, identical 5-(4-pentylcyclohexyl)-1,3,4-oxadiazole core), the molecular weight is 372.57 versus the target compound's 378.96, indicating that the –Cl substitution adds approximately 6.4 g/mol while increasing polar surface area contribution [1]. The 4-chlorobenzyl substituent provides a balanced lipophilic–electronic profile: the chlorine atom serves as both a modest hydrogen-bond acceptor (improving aqueous solubility relative to the 4-methyl analog) and a metabolic blocking group at the para position, a feature exploited in numerous clinical candidates to reduce CYP450-mediated oxidation [2].

ADME prediction Drug-likeness Physicochemical profiling Lead optimization

Patent-Class Membership as a Chemical Space Indicator for NCE Diversification

The target compound falls within the Markush scope of oxadiazole patent families exemplified by US Patent Application US20080280876 and the Glaxo Group Limited oxadiazole patent series, which broadly claim 1,3,4-oxadiazole compounds bearing cycloalkyl and aryl/heteroaryl substituents for pharmacological applications including S1P1 receptor agonism [1][2]. While the specific CAS number is not individually exemplified in these patents, the compound's structural features—a cyclohexyl ring with an alkyl chain at the 5-position combined with a substituted benzyl thioether at the 2-position—map onto the claimed generic Formula I in US20080280876 (R¹ = substituted/unsubstituted straight, branched, or cyclo-alkyl with ≥2 carbons; R² = alkyl, aryl, or heteroaryl) [1]. Patent landscaping services identify an expanding cluster of oxadiazole-related patent filings in 2025–2026, confirming sustained industrial interest in this chemical space [3].

Patent analysis Chemical space NCE diversification IP landscape

Class-Level NTPDase Inhibitory Potential Informed by 1,3,4-Oxadiazole SAR Studies

A 2026 integrated in vitro and in silico study of 1,3,4-oxadiazole derivatives (compounds 7a–7g) as ecto-NTPDase inhibitors established clear SAR trends relevant to the target compound's design rationale [1]. The study demonstrated that para-chloro substitution on the phenyl ring (compound 7e) was not favorable for NTPDase inhibitory activity, whereas ortho-substituted electron-donating groups (e.g., –CH₃ at ortho in 7c, docking score −7.376 against NTPDase8) and ortho-methoxy groups (7f) conferred excellent enzyme inhibition [1]. The best inhibitor, 7g, exhibited non-competitive inhibition of NTPDase1 (Ki = 0.022 µM) and NTPDase2 (Ki = 0.015 µM), with mixed-type inhibition of NTPDase3 (Ki = 1.13 µM) and NTPDase8 (Ki = 12.4 µM) [1]. This SAR framework implies that the target compound, with its para-chloro substitution pattern, would not be predicted as a high-potency NTPDase inhibitor per se but serves as a critical negative-control or selectivity probe: its 4-chlorobenzyl substituent provides a baseline for quantifying the potency gain achieved by shifting to ortho-substituted analogs [1].

NTPDase inhibition Cancer biology Purinergic signaling Enzyme kinetics

Liquid Crystalline Potential: The 4-Pentylcyclohexyl Mesogenic Motif in Oxadiazole Frameworks

The 4-pentylcyclohexyl fragment is a well-established mesogenic unit in liquid crystalline materials, extensively characterized in compounds such as n-4-(trans-4-n-pentylcyclohexyl)benzonitrile (PCH5), where atomistic molecular dynamics simulations have confirmed its capacity to generate nematic ordering through anisotropic molecular geometry [1][2]. In the broader oxadiazole class, 2,5-disubstituted 1,3,4-oxadiazoles are recognized mesogens that exhibit bend-shaped molecular architectures, biaxial nematic phases, and smectic polymorphism, with terminal substituent identity critically influencing phase transition temperatures and mesophase stability [3][4]. A closely related analog, 2-{[(4-methylphenyl)methyl]sulfanyl}-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole (CAS 860610-91-9), is explicitly described as possessing 'potential liquid crystalline behavior due to the combination of rigid cyclohexyl and flexible alkyl chain components' with the oxadiazole ring contributing thermal and chemical stability [5]. The target compound (para-chloro vs. para-methyl) is predicted to exhibit different mesophase transition temperatures, dielectric anisotropy, and dipole moment, making it a structurally differentiated candidate for comparative mesomorphic studies.

Liquid crystals Mesogenic materials Nematic phase Materials science

Research & Industrial Application Scenarios for 4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide (CAS 860610-79-3) Based on Verified Evidence


SAR Probe for Para-Substituent Electronic Effects in 1,3,4-Oxadiazole-Thioether Lead Optimization

Procure CAS 860610-79-3 as the mono-para-chloro member of a matched molecular pair series that includes the 4-nitro (CAS 860610-94-2), 4-methyl (CAS 860610-91-9), 3,4-dichloro (CAS 685108-60-5), and mesityl (CAS 860610-90-8) analogs . This five-compound series enables systematic exploration of electronic (Hammett σ), steric, and lipophilic effects at the benzyl position while holding the 5-(4-pentylcyclohexyl)-1,3,4-oxadiazole-thioether scaffold constant. The 4-chlorobenzyl variant provides a moderate electron-withdrawing reference point (σₚ = +0.23) that bridges the gap between electron-donating (–CH₃, σₚ = −0.17) and strongly electron-withdrawing (–NO₂, σₚ = +0.78) substituents, enabling quantitative SAR model construction for target binding affinity, cellular potency, or functional activity .

Negative Control for Ortho-Substituent-Dependent NTPDase Inhibitor Screening

Leverage class-level SAR from a 2026 RSC Advances study showing that para-substituted 1,3,4-oxadiazole derivatives exhibit inferior NTPDase inhibition relative to ortho-substituted congeners [1]. Procure CAS 860610-79-3 as a para-chloro-substituted comparator to benchmark the potency gain achievable through repositioning the chloro substituent or introducing ortho-electron-donating groups. The compound provides a structurally matched control for compounds in the 5-(4-pentylcyclohexyl) series that would otherwise lack a negative reference, enabling proper interpretation of inhibitory constant (Ki) determination studies across NTPDase1, 2, 3, and 8 isoforms [1].

NCE Library Diversification Within Active Oxadiazole Patent Space

For medicinal chemistry groups pursuing S1P1 receptor agonism or related GPCR targets within the oxadiazole patent landscape defined by US20080280876 and Glaxo Group filings, CAS 860610-79-3 represents an untested substitution pattern that maps onto the claimed generic formula while remaining structurally distinct from exemplified compounds [2]. Procuring this CAS number enables the synthesis and screening of derivatives with the 4-pentylcyclohexyl motif—a fragment absent from most patent-exemplified oxadiazoles—potentially yielding composition-of-matter claims with freedom-to-operate advantages. Purchase the 98% purity grade (Leyan Product No. 1659904) for direct use in primary screening without additional purification .

Comparative Mesogenic Property Screening in 2,5-Disubstituted 1,3,4-Oxadiazole Liquid Crystal Series

The 4-pentylcyclohexyl fragment is a validated mesogenic building block, and 2,5-disubstituted 1,3,4-oxadiazoles are established liquid crystalline cores exhibiting bend-shaped molecular architectures and biaxial nematic phases [3][4]. Procure CAS 860610-79-3 alongside its 4-methylbenzyl analog (CAS 860610-91-9) for parallel differential scanning calorimetry (DSC) and polarizing optical microscopy characterization [5]. The para-Cl versus para-CH₃ substitution enables systematic investigation of terminal dipole moment effects on mesophase transition temperatures, dielectric anisotropy, and electro-optical switching behavior in oxadiazole-based liquid crystal mixtures, directly building upon the known mesomorphic properties of 1,3,4-oxadiazoles bearing terminal halogen substituents [5].

Quote Request

Request a Quote for 4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.